N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide” consists of a thiophene-3-carboxamide group attached to a 2-fluorophenylpiperazine group via an ethyl linker. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for certain biological activities .
Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Research has explored the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei, leading to compounds with antimicrobial, antilipase, and antiurease activities. This demonstrates the compound's potential in the development of treatments against specific microorganisms and diseases related to lipid metabolism and urease activity (Başoğlu et al., 2013).
PET Tracers for Serotonin 5-HT1A Receptors
Another research focus is on developing PET tracers for imaging serotonin 5-HT1A receptors in neuropsychiatric disorders. Compounds like N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides have been prepared, showing promise as reversible, selective, and high-affinity antagonists with potential for in vivo quantification of 5-HT1A receptors (García et al., 2014).
Antiviral and Antimicrobial Activities
The compound's derivatives have been evaluated for their antiviral and antimicrobial activities. For instance, new urea and thiourea derivatives of piperazine doped with Febuxostat were synthesized, showing significant antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, highlighting their potential in agricultural and pharmaceutical applications (Reddy et al., 2013).
Herbicidal and Plant Growth Regulatory Potential
Research into aryl(thio)carbamoyl derivatives of piperazines has demonstrated their potential as herbicides and plant growth regulators. These compounds exhibit structure–activity relationships that suggest their application in agriculture for controlling weed growth and regulating plant development (Stoilkova et al., 2014).
Dopamine D3 Receptor Radioligands
Studies have also focused on synthesizing carbon-11-labeled carboxamide derivatives as potential PET radioligands for imaging dopamine D3 receptors. These efforts aim to contribute to the diagnosis and treatment of neurological disorders by providing tools for in vivo imaging of dopamine receptors (Gao et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Similar compounds have been shown to inhibit ents, with more selectivity towards ent2 than ent1 . This inhibition reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Biochemical Pathways
The inhibition of ents can affect nucleotide synthesis and the regulation of adenosine function .
Pharmacokinetics
Similar compounds have been shown to irreversibly inhibit ents, suggesting that they may have long-lasting effects .
Result of Action
The inhibition of ents can affect the uptake of nucleosides, which are crucial for nucleotide synthesis and the regulation of adenosine function .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3OS/c18-15-3-1-2-4-16(15)21-10-8-20(9-11-21)7-6-19-17(22)14-5-12-23-13-14/h1-5,12-13H,6-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQERFGWWJXUVCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CSC=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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